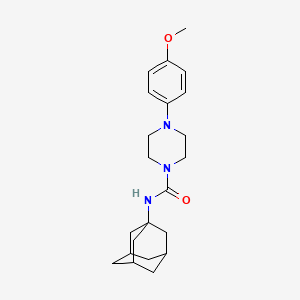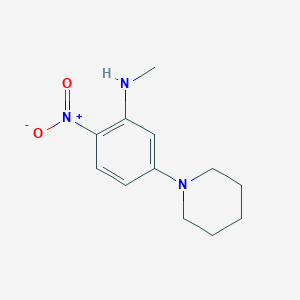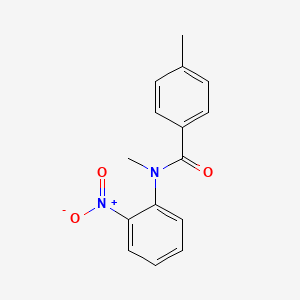![molecular formula C28H29N3O4S B4060562 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide](/img/structure/B4060562.png)
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide
Descripción general
Descripción
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide is a useful research compound. Its molecular formula is C28H29N3O4S and its molecular weight is 503.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide is 503.18787759 g/mol and the complexity rating of the compound is 971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties of Related Compounds Research on amide-containing isoquinoline derivatives, such as those studied by Karmakar et al. (2007) and Kalita et al. (2010), highlights the structural versatility and potential for forming crystalline structures and gels upon treatment with various acids. These findings suggest applications in materials science, particularly in the development of novel crystalline forms and gels with unique properties (A. Karmakar, R. Sarma, J. Baruah, 2007; D. Kalita, J. Baruah, 2010). For example, the ability of these compounds to form host–guest complexes with enhanced fluorescence emission points towards their use in sensor technology and fluorescence-based detection methods.
Synthesis and Catalytic Applications Facchetti et al. (2016) detailed the synthesis of 2-aminomethylbenzo[h]quinoline derivatives, showcasing their application in the preparation of ruthenium catalysts for ketone reduction. This process underlines the potential of such compounds in catalysis, particularly in the synthesis of industrially relevant chemicals through hydrogenation reactions (S. Facchetti, Václav Jurčík, Salvatore Baldino, Steven Giboulot, H. G. Nedden, A. Zanotti-gerosa, A. Blackaby, Richard Bryan, Adrian B Boogaard, David B. McLaren, E. Moya, Steven P. Reynolds, Karl S. Sandham, P. Martinuzzi, W. Baratta, 2016).
Anticancer Activity The study of quinoline derivatives for anticancer applications, as explored by Chen et al. (2011), reveals the potential of such compounds in medicinal chemistry. The synthesis and evaluation of quinolin-4-one analogs for their selective and potent inhibitory activity against specific cancer cell lines indicate the relevance of these compounds in the development of new anticancer drugs (Chien‐Ting Chen, Mei‐Hua Hsu, Yung-Yi Cheng, Chin-Yu Liu, Li-Chen Chou, Li‐Jiau Huang, Tian-Shung Wu, Xiao-ming Yang, K. Lee, S. Kuo, 2011).
Antitubercular Agents Karkara et al. (2020) synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents, demonstrating the application of quinoline derivatives in combating infectious diseases. The in vitro activities against Mycobacterium tuberculosis highlight the importance of these compounds in addressing global health challenges related to tuberculosis (Bidhu Bhusan Karkara, Shashank Mishra, B. Singh, G. Panda, 2020).
For detailed information on the studies mentioned, refer to the following links:
- (A. Karmakar, R. Sarma, J. Baruah, 2007)
- (D. Kalita, J. Baruah, 2010)
- (S. Facchetti, Václav Jurčík, Salvatore Baldino, Steven Giboulot, H. G. Nedden, A. Zanotti-gerosa, A. Blackaby, Richard Bryan, Adrian B Boogaard, David B. McLaren, E. Moya, Steven P. Reynolds, Karl S. Sandham, P. Martinuzzi, W. Baratta, 2016)
- (Chien‐Ting Chen, Mei‐Hua Hsu, Yung-Yi Cheng, Chin-Yu Liu, Li-Chen Chou, Li‐Jiau Huang, Tian-Shung Wu, Xiao-ming Yang, K. Lee, S. Kuo, 2011)
- (Bidhu Bhusan Karkara, Shashank Mishra, B. Singh, G. Panda, 2020)
Propiedades
IUPAC Name |
2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-15-10-16(2)27(17(3)11-15)31-24(34)14-36-28-19(13-29)25(18-8-9-21(32)23(12-18)35-4)26-20(30-28)6-5-7-22(26)33/h8-12,25,30,32H,5-7,14H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOYDDJFWXAZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-ethyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol](/img/structure/B4060487.png)


![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4060502.png)
![1-(4-biphenylylcarbonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4060505.png)
![methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4060513.png)
![(4aS*,8aR*)-2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B4060535.png)
![methyl (2S)-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B4060550.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4060551.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4060558.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4060566.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-adamantanamine hydrochloride](/img/structure/B4060588.png)

![5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4060594.png)